

spectroscopic data for 2,2,2-trifluoroethoxy group

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Compound of Interest

Compound Name: 2,2,2-Trifluoroethyl
methanesulfonate

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A Comprehensive Spectroscopic Comparison of the 2,2,2-Trifluoroethoxy Group with Ethoxy and 2-Chloroethoxy Alternatives

For researchers and professionals in drug development and chemical sciences, the selection of appropriate chemical moieties is critical for modulating the physicochemical and pharmacological properties of molecules. The 2,2,2-trifluoroethoxy group has emerged as a valuable substituent due to its unique electronic properties, metabolic stability, and ability to influence molecular conformation. This guide provides a detailed comparison of the spectroscopic data for the 2,2,2-trifluoroethoxy group against the common ethoxy and 2-chloroethoxy groups, supported by experimental protocols and a logical workflow for spectroscopic analysis.

Spectroscopic Data Comparison

The following tables summarize the key spectroscopic data for the 2,2,2-trifluoroethoxy, ethoxy, and 2-chloroethoxy groups. This data is essential for the identification and characterization of these groups in novel chemical entities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Data

Functional Group	Typical Chemical Shift (ppm)	Multiplicity	Coupling Constant (J, Hz)	Notes
2,2,2-Trifluoroethoxy (-OCH ₂ CF ₃)	3.8 - 4.5	Quartet	~ 8-9	The methylene protons are coupled to the three fluorine atoms.
Ethoxy (-OCH ₂ CH ₃)	3.5 - 4.0 (CH ₂) / 1.1 - 1.3 (CH ₃)	Quartet (CH ₂) / Triplet (CH ₃)	~ 7	A characteristic ethyl pattern is observed. [1]
2-Chloroethoxy (-OCH ₂ CH ₂ Cl)	3.7 - 3.9 (ClCH ₂) / 3.6 - 3.8 (OCH ₂)	Triplet / Triplet	~ 6	The two methylene groups are chemically distinct and couple to each other.

¹³C NMR Data

Functional Group	Typical Chemical Shift (ppm)	Notes
2,2,2-Trifluoroethoxy (-OCH ₂ CF ₃)	60 - 70 (CH ₂) / 120 - 125 (CF ₃ , quartet)	The CF ₃ carbon signal is split into a quartet due to coupling with the three fluorine atoms.
Ethoxy (-OCH ₂ CH ₃)	58 - 68 (CH ₂) / 14 - 16 (CH ₃)	Two distinct signals are observed for the two carbon atoms. [2]
2-Chloroethoxy (-OCH ₂ CH ₂ Cl)	68 - 72 (OCH ₂) / 42 - 45 (ClCH ₂)	The carbon attached to the chlorine is significantly downfield.

¹⁹F NMR Data

Functional Group	Typical Chemical Shift (ppm)	Multiplicity	Notes
2,2,2-Trifluoroethoxy (-OCH ₂ CF ₃)	-70 to -80	Triplet	Referenced to CFCl ₃ . The fluorine signal is split by the adjacent methylene protons.

Infrared (IR) Spectroscopy

Functional Group	Characteristic Absorption Bands (cm ⁻¹)	Vibration Mode	Intensity
2,2,2-Trifluoroethoxy (-OCH ₂ CF ₃)	1280 - 1100	C-F stretch	Strong
1150 - 1050	C-O stretch	Strong	
Ethoxy (-OCH ₂ CH ₃)	1150 - 1085	C-O stretch	Strong
2980 - 2850	C-H stretch	Strong	
2-Chloroethoxy (-OCH ₂ CH ₂ Cl)	1140 - 1085	C-O stretch	Strong
800 - 600	C-Cl stretch	Strong	

Mass Spectrometry (MS)

Key fragmentation patterns under Electron Ionization (EI) are presented.

Functional Group	Key Fragments (m/z)	Interpretation
2,2,2-Trifluoroethoxy (-OCH ₂ CF ₃)	[M-CF ₃] ⁺ , [M-OCH ₂ CF ₃] ⁺	Loss of the trifluoromethyl radical or the entire trifluoroethoxy group.
Ethoxy (-OCH ₂ CH ₃)	[M-CH ₃] ⁺ , [M-CH ₂ CH ₃] ⁺ , [M-OCH ₂ CH ₃] ⁺	Alpha-cleavage is common, leading to the loss of a methyl or ethyl radical.[3]
2-Chloroethoxy (-OCH ₂ CH ₂ Cl)	[M-Cl] ⁺ , [M-CH ₂ Cl] ⁺ , [M-OCH ₂ CH ₂ Cl] ⁺	Loss of a chlorine radical or fragments containing chlorine is characteristic.

Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[4]
- ¹H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum.
 - Set the spectral width to cover the range of -2 to 12 ppm.
 - Use a pulse angle of 30-45 degrees.
 - Set the relaxation delay to 1-2 seconds.
 - Acquire a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition:
 - Acquire a proton-decoupled carbon spectrum.[5]

- Set a spectral width of approximately 0 to 220 ppm.
- Use a pulse angle of 45 degrees.[6]
- Set the relaxation delay to 2 seconds.[6]
- A larger number of scans (e.g., 1024 or more) is typically required to achieve a good signal-to-noise ratio.[6]
- ^{19}F NMR Acquisition:
 - Acquire a one-dimensional fluorine spectrum.
 - Set the spectral width to an appropriate range based on the expected chemical shifts of fluorinated compounds.
 - Use a relaxation delay of 1-2 seconds.
- Data Processing:
 - Process the acquired Free Induction Decays (FIDs) using appropriate software (e.g., MestReNova, TopSpin).
 - Apply Fourier transformation, phase correction, and baseline correction.
 - Calibrate the spectra using the residual solvent peak or an internal standard like tetramethylsilane (TMS).[1]

Infrared (IR) Spectroscopy

For liquid samples, the attenuated total reflectance (ATR) or thin-film method is commonly used.

- ATR Method:
 - Ensure the ATR crystal is clean.
 - Acquire a background spectrum of the empty ATR crystal.

- Place a small drop of the liquid sample onto the crystal.
- Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background.
- Thin-Film Method:
 - Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr).[\[7\]](#)
 - Gently press the plates together to form a thin film.
 - Place the plates in the spectrometer's sample holder.
 - Acquire the spectrum.
- Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

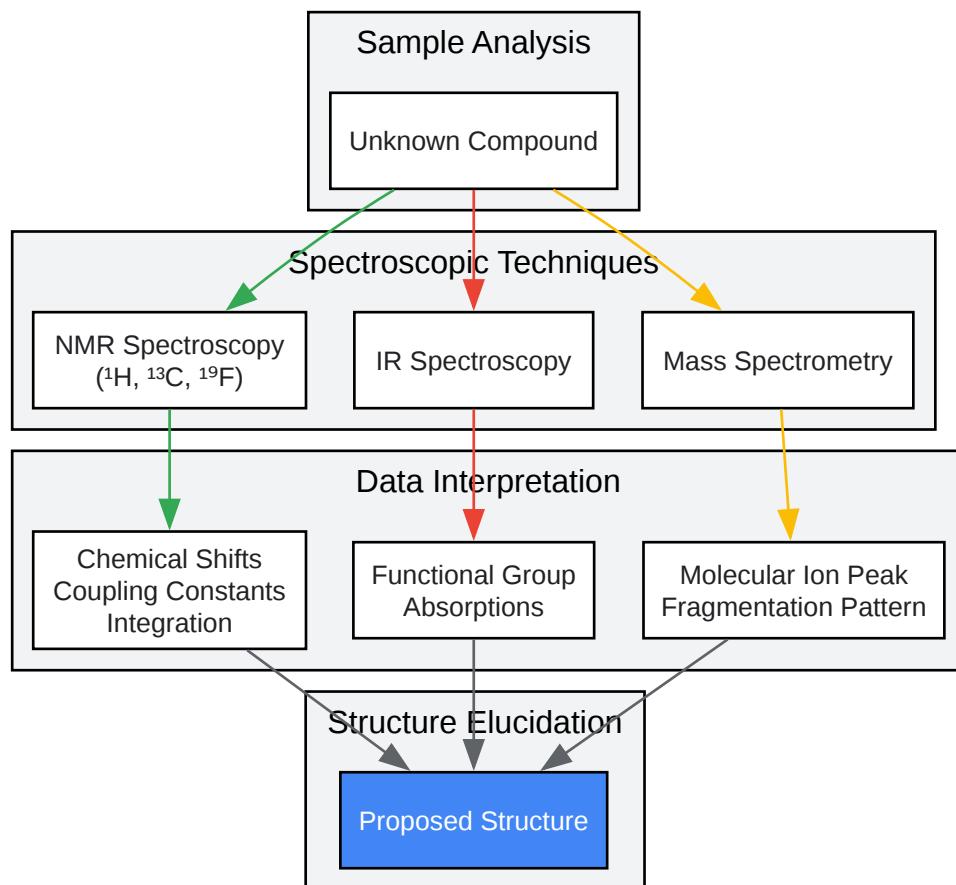
The following protocol is for Electron Ionization (EI) Mass Spectrometry, often coupled with Gas Chromatography (GC-MS).

- Sample Introduction:
 - Prepare a dilute solution of the sample in a volatile solvent (e.g., dichloromethane, methanol).
 - Inject the sample into the GC-MS system. The GC will separate the components of the sample before they enter the mass spectrometer.
- Ionization:
 - The sample is vaporized and enters the ion source.
 - A beam of electrons (typically at 70 eV) bombards the sample molecules, causing ionization and fragmentation.[\[8\]](#)[\[9\]](#)

- Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole).
- Detection: An electron multiplier or similar detector records the abundance of each ion.
- Data Analysis: The resulting mass spectrum plots the relative abundance of ions versus their m/z ratio. The molecular ion peak and the fragmentation pattern provide information about the molecular weight and structure of the compound.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the spectroscopic analysis of a compound containing an alkoxy group.



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Caption: Workflow for Spectroscopic Analysis of Alkoxy Groups.

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